Triethyl phosphonoacetate-2-13C

Catalog No.
S1938299
CAS No.
82426-28-6
M.F
C8H17O5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-2-13C

CAS Number

82426-28-6

Product Name

Triethyl phosphonoacetate-2-13C

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1

InChI Key

GGUBFICZYGKNTD-CDYZYAPPSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)[13CH2]P(=O)(OCC)OCC

Triethyl phosphonoacetate-2-13C (CAS 82426-28-6) is a highly enriched stable isotope Horner-Wadsworth-Emmons (HWE) reagent used to introduce a 13C-labeled two-carbon unit into aldehydes and ketones. By providing an isotopic label specifically at the alpha-carbon (C-2) of the resulting alpha,beta-unsaturated ester, this precursor is critical for synthesizing stable isotope-labeled internal standards (SIL-IS), metabolic tracers, and complex natural products. Unlike its unlabeled counterpart, it enables precise mass shifts (M+1) and enhanced 13C NMR visibility while maintaining the high (E)-stereoselectivity (>95%) and efficient aqueous byproduct removal characteristic of phosphonate-based olefinations[1].

Substituting Triethyl phosphonoacetate-2-13C with unlabeled analogs, alternative positional isotopes (e.g., 1-13C), or 13C-labeled Wittig reagents leads to critical failures in multi-step synthesis and analytical workflows. Using a 1-13C variant in sequences requiring downstream saponification and decarboxylation results in the complete loss of the isotopic label as 13CO2 [1]. Furthermore, substituting this HWE reagent with a 13C-labeled Wittig equivalent (such as a triphenylphosphorane derivative) severely degrades (E)-alkene stereoselectivity and introduces triphenylphosphine oxide byproducts, which necessitate labor-intensive chromatographic separation that can compromise the yield of expensive labeled intermediates [2].

Positional Stability During Downstream Saponification and Decarboxylation

In multi-step syntheses of labeled terpenes and complex aliphatic chains, the position of the 13C label dictates its survival. When utilizing Triethyl phosphonoacetate-2-13C, the label is incorporated into the vinylic/aliphatic skeleton, ensuring 100% label retention during subsequent saponification and decarboxylation steps. In contrast, using the 1-13C isotopomer results in 0% retention, as the label is entirely lost as 13CO2 during decarboxylation [1].

Evidence DimensionIsotopic label retention post-decarboxylation
Target Compound Data100% retention (label remains in the core skeleton)
Comparator Or BaselineTriethyl phosphonoacetate-1-13C (0% retention)
Quantified DifferenceAbsolute preservation vs. complete loss of the isotopic label
ConditionsSaponification followed by spontaneous or thermal decarboxylation of the resulting beta-keto acid or related intermediate

Prevents the catastrophic loss of expensive isotopic labels in synthetic routes requiring the removal of the ester carbonyl carbon.

(E)-Alkene Selectivity and Byproduct Clearance vs. Wittig Reagents

For the synthesis of labeled alpha,beta-unsaturated esters, Horner-Wadsworth-Emmons olefination using Triethyl phosphonoacetate-2-13C typically achieves >95% (E)-stereoselectivity, whereas equivalent 13C-labeled stabilized Wittig reagents often yield mixed (E/Z) isomers. Furthermore, the HWE reaction generates water-soluble diethyl phosphate byproducts that are easily removed via aqueous workup, completely avoiding the tedious chromatographic separation required to remove triphenylphosphine oxide generated by Wittig alternatives [1].

Evidence DimensionStereoselectivity and byproduct solubility
Target Compound Data>95% (E)-isomer; water-soluble phosphate byproduct
Comparator Or Baseline13C-labeled stabilized Wittig reagents (mixed E/Z; insoluble triphenylphosphine oxide)
Quantified DifferenceElimination of chromatographic byproduct separation and maximization of the desired (E)-isomer
ConditionsOlefination of standard aldehydes under basic conditions (e.g., NaH or DBU)

Significantly reduces labor and solvent costs during the purification of high-value stable isotope-labeled pharmaceutical intermediates.

Isotopic Purity for Internal Standard Generation

Procurement of highly enriched Triethyl phosphonoacetate-2-13C (≥99 atom % 13C) guarantees a clean M+1 mass shift in the final synthesized internal standards. Using lower-grade isotopic mixtures (<95 atom % 13C) results in significant M+0 background contamination. In quantitative LC-MS/MS applications, a >99% isotopic purity ensures that the labeled standard does not contribute more than 1% to the natural analyte signal, maintaining the dynamic range and accuracy of the assay [1].

Evidence DimensionUnlabeled (M+0) background contribution
Target Compound Data<1% M+0 contribution (at ≥99 atom % 13C)
Comparator Or BaselineLower-grade isotopic precursors (<95 atom % 13C) (>5% M+0 contribution)
Quantified Difference>5-fold reduction in isotopic crosstalk
ConditionsQuantitative LC-MS/MS assay calibration using the synthesized stable isotope-labeled internal standard

Ensures regulatory compliance and assay accuracy in clinical diagnostics and pharmacokinetic studies by minimizing isotopic overlap.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

Ideal for producing 13C-labeled pharmaceutical reference materials where the alpha-carbon label provides a reliable M+1 mass shift for LC-MS/MS quantification without interfering with the natural analyte [1].

Metabolic Pathway Tracing

Used to synthesize labeled fatty acids, terpenes, and polyketides where the C-2 label tracks specifically through enzymatic chain-elongation or cleavage pathways, providing clear 13C NMR and MS signals [2].

Complex Natural Product Total Synthesis

The reagent of choice when building labeled carbon frameworks that require downstream saponification and decarboxylation, as the 2-13C position ensures the label is retained in the final molecular skeleton [3].

XLogP3

0.5

Wikipedia

Ethyl (diethoxyphosphoryl)(2-~13~C)acetate

Dates

Last modified: 02-18-2024

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